2-(4-Bromophenyl)isothiazolidine 1,1-dioxide
Overview
Description
2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is a chemical compound that is part of a broader class of organic compounds known as isothiazolidine dioxides. These compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms, with two oxygen atoms attached to the sulfur. The presence of the 4-bromophenyl group suggests that this compound may have interesting electronic properties and could be useful in various chemical reactions due to the presence of the bromine atom, which is a good leaving group.
Synthesis Analysis
The synthesis of related compounds, such as oxazolidine-2,4-diones, has been reported to be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide . Although the specific synthesis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis. The mild and transition-metal-free conditions reported for the synthesis of oxazolidine-2,4-diones suggest that the synthesis of isothiazolidine dioxides could also be performed under environmentally benign conditions.
Molecular Structure Analysis
The molecular structure of isothiazolidine dioxides is characterized by a five-membered ring, as mentioned earlier. The presence of the 4-bromophenyl group would influence the electronic distribution within the molecule, potentially making it more reactive in certain chemical environments. The exact molecular structure analysis of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide would require further studies, including spectroscopic and crystallographic techniques, to determine the precise arrangement of atoms and the conformation of the molecule.
Chemical Reactions Analysis
Related compounds, such as 4-aryl-1,2,4-triazolidine-3,5-dithiones, have been shown to undergo reactions with electrophilic reagents in an alkaline medium, leading to the formation of triazole bis(sulfides) . This suggests that 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide could also participate in similar reactions due to the presence of the sulfur dioxide group, which is known to be a good leaving group. The bromine atom on the phenyl ring could further facilitate electrophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Medicinal Chemistry Applications
- Novel Anti-arthritic Agents: Derivatives of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam), including compounds with the 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide skeleton, have been investigated as potential antiarthritic agents. These compounds exhibit inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), and production of interleukin-1 (IL-1), proving effective in several animal arthritic models without ulcerogenic activities. A particular compound, S-2474, was selected as an antiarthritic drug candidate and is under clinical trials (Inagaki et al., 2000).
2. Organic Synthesis Applications
- Carbonyl Addition and Alkylation Reactions: Isothiazolidine 1-oxide, the sulfur analog of 2-pyrrolidone, has been involved in reactions at both the nitrogen and α-sulfinyl carbon. These reactions include N-deprotonation under phase-transfer conditions and stereoselective monosubstitution with ketones and benzyl chloride (Semko et al., 1993).
- Synthesis of N-Substituted Derivatives: A novel and efficient synthesis of racemic and enantioenriched N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides has been described. This demonstrates the versatility of isothiazolidine-1,1-dioxides in synthetic chemistry (Cleator et al., 2006).
3. Material Science Applications
- Library Synthesis for Small Molecular Probe Discovery: The construction of libraries of triazole-containing isothiazolidine 1,1-dioxides using one-pot, multi-component protocols has been reported. This approach is significant for the discovery of small molecular probes in material science (Rolfe et al., 2011).
properties
IUPAC Name |
2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQGSNNXYYJBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501985 | |
Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
71703-16-7 | |
Record name | Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71703-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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